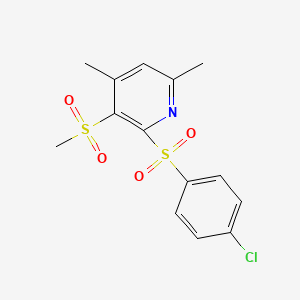

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c1-9-8-10(2)16-14(13(9)21(3,17)18)22(19,20)12-6-4-11(15)5-7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLLQCLTAPATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as acetylacetone and ammonium acetate.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridine intermediate.

Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone involves its interaction with molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can bind to and inhibit specific enzymes, affecting metabolic pathways.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

Inducing Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs:

Physicochemical Properties

- Electron Effects : The target’s methylsulfonyl and chlorophenyl groups create a electron-deficient pyridine ring , reducing susceptibility to electrophilic attack compared to methoxy-substituted analogs (e.g., ) .

- Solubility: Piperidino and methoxy groups enhance solubility in polar aprotic solvents, whereas bromine/chlorine substituents increase lipophilicity .

Biological Activity

4-Chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone, also known by its CAS number 339017-00-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 327.85 g/mol. The compound features a chlorophenyl group, a dimethylpyridinyl group, and a methylsulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains.

- Anticancer Properties : Studies suggest potential in inhibiting cancer cell growth.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial effects. For instance, compounds with similar structures were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For example, a related study highlighted the effectiveness of certain synthesized compounds against human non-small cell lung cancer (A549) cells. The IC50 values for some related compounds were significantly lower than that of the standard drug 5-fluorouracil, indicating strong cytotoxic effects .

| Compound | IC50 (µM) |

|---|---|

| Compound 6l | 0.46 ± 0.02 |

| Compound 6k | 3.14 ± 0.29 |

| 5-Fluorouracil (control) | 4.98 ± 0.41 |

These findings suggest that modifications in the chemical structure can enhance the anticancer properties of pyridine-based compounds.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Case Studies

- Anticancer Evaluation : A study focused on the synthesis and biological evaluation of pyridine derivatives found that certain modifications led to enhanced anticancer activities against A549 cells. The study utilized apoptosis-related protein expression as a marker for evaluating efficacy .

- Antibacterial Screening : Another research project synthesized various derivatives and assessed their antibacterial properties against multiple strains. The results indicated that specific structural features contributed to higher antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chlorophenyl 4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl sulfone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of pyridine precursors under controlled conditions. For example, sulfone formation may use sulfonic acid derivatives or oxidative coupling. Reaction parameters such as temperature (e.g., 80–120°C), catalysts (e.g., Pd-based systems), and solvent polarity significantly impact yield. Optimization requires monitoring intermediates via HPLC or TLC .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this sulfone compound?

- Methodological Answer : High-purity validation (>98%) requires GC or HPLC coupled with mass spectrometry. Crystallographic analysis (single-crystal X-ray diffraction) resolves bond geometries, as demonstrated in sulfone analogs with chlorophenyl groups (e.g., S–O bond lengths ≈1.439 Å, dihedral angles ≈80.7° between aromatic planes) . NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., sulfonyl S=O stretching at ~1300–1150 cm⁻¹).

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Stability studies involve accelerated degradation tests (ICH guidelines). For sulfones, photo-decomposition under UV light and hydrolysis in humid environments are common. Use argon-purged vials and desiccants for long-term storage. Monitor degradation via periodic LC-MS to detect byproducts like sulfonic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfone derivatives, such as varying efficacy against fungal strains?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, inoculum size) or structural stereochemistry. Standardize protocols using CLSI guidelines and validate via dose-response curves. Comparative crystallography (e.g., dihedral angle analysis in ) and QSAR modeling can link structural features (e.g., electron-withdrawing substituents) to activity trends.

Q. What computational strategies are effective for predicting the reactivity of the sulfone group in catalytic or biological environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model sulfone reactivity, focusing on frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., fungal cytochrome P450), validated by crystallographic data from analogs .

Q. How do crystal packing effects and hydrogen-bonding networks influence the compound’s solid-state properties?

- Methodological Answer : X-ray crystallography reveals C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) in sulfone crystals. These interactions affect solubility and melting points. Compare with structurally related compounds (e.g., Table 1) to isolate packing-driven property variations .

Table 1 : Key Structural Parameters from Crystallographic Studies

| Parameter | Value (This Compound) | Analog (Compound III ) |

|---|---|---|

| S–O bond length (Å) | 1.439 | 1.436 |

| Dihedral angle (aromatic) | 80.7° | 78.2° |

| C–H⋯O distance (Å) | 2.7 | 2.9 |

Q. What experimental designs mitigate confounding variables in surface adsorption studies of sulfones on indoor materials?

- Methodological Answer : Use controlled-environment chambers to simulate indoor conditions (RH 40–60%, 25°C). Advanced microspectroscopy (ToF-SIMS, AFM-IR) quantifies adsorption kinetics on materials like cellulose or PVC. Normalize data to surface area and porosity metrics, referencing methodologies from indoor surface chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.